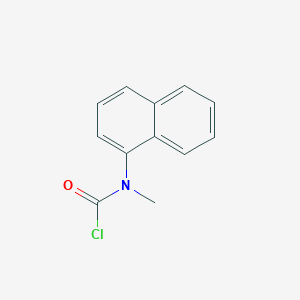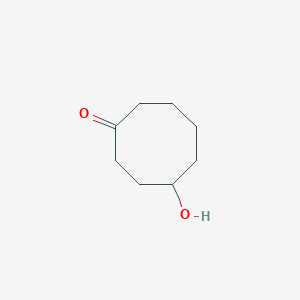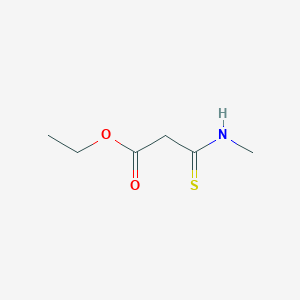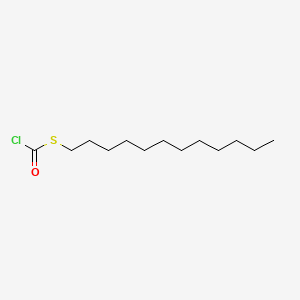
Methyl(naphthalen-1-yl)carbamyl chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl(naphthalen-1-yl)carbamyl chloride is an organic compound that belongs to the class of carbamates It is characterized by the presence of a naphthalene ring, which is a fused pair of benzene rings, and a carbamyl chloride group
准备方法
Synthetic Routes and Reaction Conditions
Methyl(naphthalen-1-yl)carbamyl chloride can be synthesized through several methods. One common approach involves the reaction of naphthalen-1-ylamine with phosgene (COCl₂) in the presence of a base such as pyridine. The reaction proceeds as follows:
Naphthalen-1-ylamine+Phosgene→Methyl(naphthalen-1-yl)carbamyl chloride+HCl
This method requires careful handling of phosgene, a toxic and hazardous reagent.
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of automated systems to handle the reagents safely. The reaction is typically carried out in a controlled environment to ensure the safety of the workers and the quality of the product. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
Methyl(naphthalen-1-yl)carbamyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The carbamyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols.
Hydrolysis: In the presence of water, the compound can hydrolyze to form naphthalen-1-ylamine and carbon dioxide.
Oxidation and Reduction: The naphthalene ring can undergo oxidation and reduction reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles in substitution reactions.
Bases: Pyridine and triethylamine are often used to neutralize the hydrochloric acid formed during the reaction.
Solvents: Organic solvents such as dichloromethane and tetrahydrofuran are commonly used to dissolve the reactants and facilitate the reaction.
Major Products Formed
Substitution Products: Depending on the nucleophile used, the major products can include N-substituted carbamates, esters, and thiocarbamates.
Hydrolysis Products: Naphthalen-1-ylamine and carbon dioxide are the primary products of hydrolysis.
科学研究应用
Methyl(naphthalen-1-yl)carbamyl chloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for treating various diseases.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of methyl(naphthalen-1-yl)carbamyl chloride involves its interaction with specific molecular targets. The carbamyl chloride group can react with nucleophilic sites on proteins and enzymes, leading to the formation of covalent bonds. This can result in the inhibition of enzyme activity or the modification of protein function. The naphthalene ring can also interact with hydrophobic regions of biomolecules, affecting their structure and function.
相似化合物的比较
Similar Compounds
Naphthalen-1-yl methylcarbamate: Similar structure but lacks the chloride group.
Naphthalen-1-ylamine: The parent amine compound without the carbamyl chloride group.
Methyl carbamate: Contains a carbamate group but lacks the naphthalene ring.
Uniqueness
Methyl(naphthalen-1-yl)carbamyl chloride is unique due to the presence of both the naphthalene ring and the carbamyl chloride group. This combination imparts specific chemical reactivity and biological activity that distinguishes it from other related compounds. The naphthalene ring provides hydrophobic interactions, while the carbamyl chloride group offers reactive sites for covalent bonding with nucleophiles.
属性
CAS 编号 |
57340-50-8 |
|---|---|
分子式 |
C12H10ClNO |
分子量 |
219.66 g/mol |
IUPAC 名称 |
N-methyl-N-naphthalen-1-ylcarbamoyl chloride |
InChI |
InChI=1S/C12H10ClNO/c1-14(12(13)15)11-8-4-6-9-5-2-3-7-10(9)11/h2-8H,1H3 |
InChI 键 |
CUWWPPCGNNYYSK-UHFFFAOYSA-N |
规范 SMILES |
CN(C1=CC=CC2=CC=CC=C21)C(=O)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![Benzenethiol, 2-[(2-pyridinylmethyl)amino]-](/img/structure/B14630758.png)
![[(E)-2-(benzenesulfonyl)-1-bromoethenyl]benzene](/img/structure/B14630759.png)


![4-[(Ethoxymethyl)sulfanyl]benzene-1,2-diamine](/img/structure/B14630786.png)

![Spiro[cyclopropane-1,9'-xanthene]](/img/structure/B14630807.png)


![Benzamide, N-[imino(phenylamino)methyl]-](/img/structure/B14630827.png)
![5-Methyl-6-nitro[1,3]oxazolo[4,5-b]pyridin-2(3H)-one](/img/structure/B14630832.png)
